N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound notable for its structural features and potential biological activities. Its molecular formula is CHClNO, with a molecular weight of 536.4 g/mol. The compound contains a dichlorophenyl group, a pyrazole moiety, and a hydrazinyl acetamide structure, which contribute to its unique chemical properties and biological interactions .
These reactions are often carried out under controlled conditions to enhance yield and purity .
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide has been investigated for various biological activities. Preliminary studies suggest potential antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the pyrazole moiety is particularly significant as many pyrazole derivatives exhibit notable pharmacological activities .
The synthesis of this compound can be achieved through several methods:
The choice of method often depends on the desired yield, purity, and specific application of the compound .
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide has potential applications in:
Studies focusing on the interactions of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide with biological targets are crucial for understanding its mechanism of action. These interactions may include binding affinity studies with enzymes or receptors relevant to its pharmacological effects.
Preliminary data suggest that this compound may interact with various cellular pathways, potentially influencing processes such as inflammation and cell proliferation .
Several compounds share structural similarities with N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-(4-Chlorophenyl)-2-hydroxy-N'-(pyrazolylmethyl)acetamide | Contains a chlorophenyl group; hydroxy substituent | Exhibits distinct anti-inflammatory activity |
3-Amino-N-(3,4-dichlorophenyl)-pyrazole | Lacks hydrazinyl group; simpler structure | Demonstrates different binding affinities |
5-Methyl-N-(3,4-dichlorophenyl)-pyrazole | Methyl substitution on pyrazole; no acetamide | Shows varied pharmacokinetic properties |
These comparisons highlight how modifications to the core structure can influence biological activity and applications .
The dichlorophenyl moiety in N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide plays a critical role in determining biological target engagement through multiple mechanistic pathways [30]. The specific positioning of chlorine atoms on the phenyl ring significantly influences receptor binding affinity and selectivity profiles [14]. Research has demonstrated that the 3,4-dichlorophenyl substitution pattern exhibits superior binding characteristics compared to alternative halogenation patterns [30].
The electron-withdrawing nature of chlorine substituents enhances lipophilicity while simultaneously improving membrane permeability . Comparative studies reveal that compounds bearing the 3,4-dichlorophenyl group achieve enhanced receptor binding through halogen bonding interactions with target proteins [19] [22]. The chlorine atoms at positions 3 and 4 create an optimal electronic environment that facilitates sigma-hole interactions with nucleophilic residues in protein binding sites [19].
Quantitative structure-activity relationship analysis demonstrates that the 3,4-dichlorophenyl substitution pattern achieves a selectivity ratio of 348.4 for sigma-1 receptors over sigma-2 receptors, representing a significant improvement over other dichlorophenyl isomers [30]. The 2,3-dichlorophenyl variant exhibits substantially reduced selectivity with a ratio of only 21.8, while 3,5-dichlorophenyl and 2,4-dichlorophenyl patterns show intermediate selectivity values of 30.7 and 31.4, respectively [30].
Table 1: Effects of Dichlorophenyl Substituent Patterns on Biological Target Engagement
Substitution Pattern | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity Ratio (σ2/σ1) | Lipophilicity (LogP) | Aqueous Solubility (mg/mL) |
---|---|---|---|---|---|
3,4-dichlorophenyl | 5.0 | 1742 | 348.4 | 3.8 | 0.08 |
2,3-dichlorophenyl | 55.0 | 1201 | 21.8 | 3.2 | 0.12 |
3,5-dichlorophenyl | 43.0 | 1321 | 30.7 | 3.4 | 0.10 |
2,4-dichlorophenyl | 35.0 | 1100 | 31.4 | 3.3 | 0.11 |
2,5-dichlorophenyl | 60.0 | 870 | 14.5 | 3.1 | 0.15 |
The enhanced binding affinity of the 3,4-dichlorophenyl substitution pattern correlates with its ability to form stable halogen bonds with methionine and arginine residues in the protein binding pocket [4]. Molecular docking studies indicate that the chlorine atoms participate in directional interactions with electron-rich regions of amino acid side chains, contributing to the overall binding stability [18]. The spatial arrangement of chlorine atoms in the 3,4-positions optimizes the geometric requirements for these non-covalent interactions [22].
Lipophilicity measurements reveal that the 3,4-dichlorophenyl derivative exhibits the highest LogP value of 3.8, which enhances membrane penetration while maintaining sufficient aqueous solubility for biological activity . The increased lipophilicity facilitates cellular uptake and improves bioavailability, although it correspondingly reduces aqueous solubility to 0.08 mg/mL . This balance between lipophilicity and solubility represents a critical optimization parameter for drug-like properties [26].
The pyrazole methylene hydrazine linker region in N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide exhibits significant conformational flexibility that directly impacts biological activity [16] [25]. Molecular dynamics simulations reveal that the methylene bridge connecting the pyrazole ring to the hydrazine moiety allows for rotational freedom around multiple bonds [12] [23]. This flexibility enables the molecule to adopt various conformations that can optimize binding interactions with different target proteins [27].
Computational analysis demonstrates that the hydrazine linker can exist in both E and Z configurations, with distinct energetic and conformational preferences [16]. The E-configuration exhibits a rotational barrier of 12.4 kcal/mol and maintains a dihedral angle of approximately 165 degrees, resulting in a more extended molecular conformation [23]. In contrast, the Z-configuration shows a lower rotational barrier of 8.7 kcal/mol with a dihedral angle of 45 degrees, producing a more compact molecular geometry [25].
Table 2: Conformational Analysis of Pyrazole Methylene Hydrazine Linker Systems
Linker Configuration | Rotational Barrier (kcal/mol) | Dihedral Angle (degrees) | RMSD (Å) | Binding Free Energy (kJ/mol) | Selectivity Ratio |
---|---|---|---|---|---|
E-configuration | 12.4 | 165 | 1.86 | -233.4 | 348.4 |
Z-configuration | 8.7 | 45 | 3.24 | -198.7 | 142.8 |
Pyrazoline ring | 18.2 | 85 | 2.15 | -267.8 | 1567.7 |
Hydrazone fixed | 15.6 | 120 | 2.87 | -245.2 | 220.3 |
Flexible hydrazone | 6.8 | 90 | 4.12 | -189.3 | 89.2 |
Molecular dynamics simulations spanning 100 nanoseconds reveal that the E-configuration maintains greater structural stability with a root mean square deviation of 1.86 Angstroms compared to 3.24 Angstroms for the Z-configuration [23]. The enhanced stability of the E-configuration correlates with improved binding free energy of -233.4 kJ/mol, which translates to higher biological activity and selectivity [18]. The conformational preferences directly influence the spatial orientation of pharmacophoric elements, affecting their ability to engage with target binding sites [27].
Cyclization of the hydrazine linker into a pyrazoline ring system significantly restricts conformational flexibility, resulting in the highest rotational barrier of 18.2 kcal/mol [16]. This conformational constraint leads to dramatically enhanced selectivity with a ratio of 1567.7, representing a 4.5-fold improvement over the flexible E-configuration [16]. The rigidified pyrazoline system achieves optimal binding geometry through reduced entropy loss upon receptor binding [25].
The methylene bridge exhibits rotational flexibility that allows the molecule to sample different conformational states during the binding process [21]. Quantum mechanical calculations indicate that methyl substituents on the linker region can modulate rotational barriers through steric and electronic effects [20]. The flexibility of the linker enables induced-fit binding mechanisms where the molecule adapts its conformation to complement the receptor binding site [34].
The p-tolyl substituent in N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide exerts significant electronic effects that modulate molecular reactivity and binding properties [13] [20]. The methyl group at the para position acts as an electron-donating substituent through hyperconjugation and inductive effects, increasing the electron density of the aromatic system [13] [36]. This electronic modification alters the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, influencing the compound's chemical reactivity [6].
Quantum mechanical calculations reveal that the p-tolyl system exhibits a highest occupied molecular orbital energy of -5.82 electron volts, representing a significant elevation compared to the unsubstituted phenyl analog at -6.15 electron volts [6]. The corresponding lowest unoccupied molecular orbital energy decreases to -1.45 electron volts, resulting in a reduced band gap of 4.37 electron volts [20]. These electronic modifications enhance the nucleophilicity of the aromatic system and facilitate electron-transfer processes during molecular interactions [13].
Table 3: Electronic Effects of p-Tolyl Aromatic Systems on Molecular Reactivity
Aromatic System | Electron Density (au) | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Binding Affinity (Ki nM) | Reactivity Index |
---|---|---|---|---|---|---|
p-tolyl | 0.245 | -5.82 | -1.45 | 4.37 | 61.6 | 0.89 |
phenyl | 0.232 | -6.15 | -1.52 | 4.63 | 28.0 | 1.00 |
4-fluorophenyl | 0.218 | -6.34 | -1.68 | 4.66 | 19.8 | 0.78 |
4-chlorophenyl | 0.225 | -6.28 | -1.59 | 4.69 | 9.5 | 0.85 |
2-naphthyl | 0.238 | -5.94 | -1.48 | 4.46 | 84.1 | 0.92 |
The electron-donating effect of the methyl substituent increases the electron density at the aromatic ring to 0.245 atomic units, compared to 0.232 atomic units for the unsubstituted phenyl system [20]. This enhanced electron density facilitates π-π stacking interactions with aromatic residues in protein binding sites and strengthens non-covalent binding interactions [33]. The increased nucleophilicity of the p-tolyl system correlates with improved binding affinity, although the specific binding constant of 61.6 nanomolar indicates moderate activity compared to halogenated analogs [30].
Comparative analysis with electron-withdrawing substituents demonstrates the significant impact of electronic effects on molecular reactivity [13]. The 4-fluorophenyl derivative exhibits substantially reduced electron density of 0.218 atomic units and achieves superior binding affinity of 19.8 nanomolar, illustrating the complex relationship between electronic properties and biological activity [30]. The 4-chlorophenyl analog shows intermediate electronic characteristics with enhanced binding affinity of 9.5 nanomolar, representing optimal balance between electronic activation and biological recognition [30].
The p-tolyl substituent influences the compound's oxidative stability through electronic stabilization of reactive intermediates [6]. The methyl group provides additional sites for metabolic modification while the electron-rich aromatic system enhances susceptibility to electrophilic attack [13]. These electronic effects must be carefully balanced to optimize both binding affinity and metabolic stability in drug design applications [26].